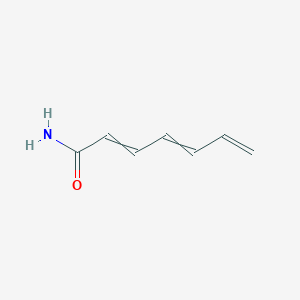
Hepta-2,4,6-trienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hepta-2,4,6-trienamide is an organic compound characterized by a linear arrangement of seven carbon atoms with alternating double bonds and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hepta-2,4,6-trienamide typically involves the reaction of hepta-2,4,6-trienoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts such as palladium or platinum can enhance the reaction efficiency and selectivity towards the desired product.
Chemical Reactions Analysis
Types of Reactions: Hepta-2,4,6-trienamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hepta-2,4,6-trienoic acid or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to hepta-2,4,6-trienamine or other reduced forms.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Hepta-2,4,6-trienoic acid.
Reduction: Hepta-2,4,6-trienamine.
Substitution: Various substituted hepta-2,4,6-trienamides.
Scientific Research Applications
Hepta-2,4,6-trienamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of hepta-2,4,6-trienamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Hepta-2,4,6-trienoic acid
- Hepta-2,4,6-trienamine
- Hepta-2,4,6-triynenitrile
Properties
CAS No. |
62409-12-5 |
|---|---|
Molecular Formula |
C7H9NO |
Molecular Weight |
123.15 g/mol |
IUPAC Name |
hepta-2,4,6-trienamide |
InChI |
InChI=1S/C7H9NO/c1-2-3-4-5-6-7(8)9/h2-6H,1H2,(H2,8,9) |
InChI Key |
RDRXKIQDFFGAQA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CC=CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Oxybis[2,3,5,6-tetrabromo-4-(chloromethyl)benzene]](/img/structure/B14518308.png)

![Iodo{[4-(trifluoromethyl)phenyl]methyl}mercury](/img/structure/B14518321.png)
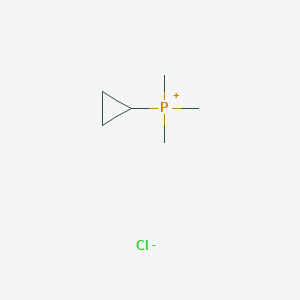
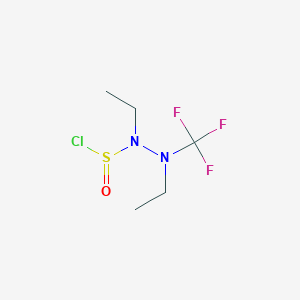
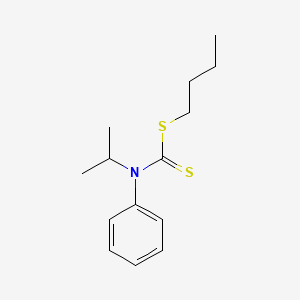
![2-Cyclohexen-1-one, 3-[2-phenyl-3-(phenylmethyl)-1-aziridinyl]-](/img/structure/B14518347.png)
![3-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B14518353.png)

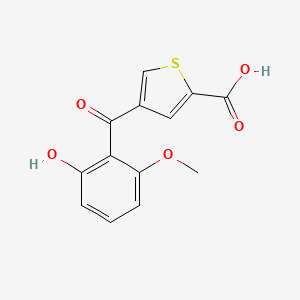
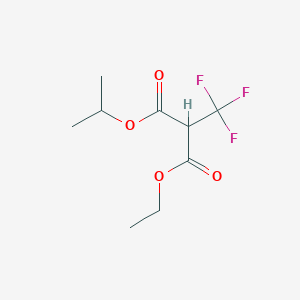
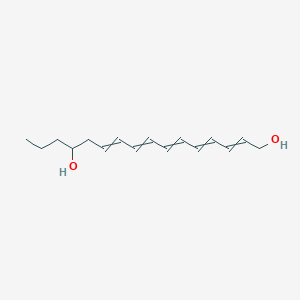
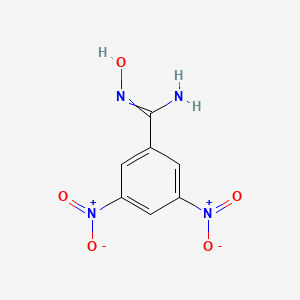
![2-Cyano-3-{4-[2-(4-nitrophenyl)ethenyl]phenyl}prop-2-enamide](/img/structure/B14518393.png)
